6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
Structural Bioisosterism with Purine Nucleobases
The thieno[3,2-d]pyrimidine scaffold is a fused heterocyclic system that serves as a bioisostere for purine nucleobases, particularly adenine. This structural analogy enables interactions with enzymes and receptors that typically recognize adenine-containing molecules, such as kinases and DNA repair proteins. The core structure replaces the imidazole ring of purines with a thiophene moiety, retaining hydrogen-bonding capabilities while introducing enhanced metabolic stability and lipophilicity.
For 6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one, the trifluoroethyl substituent at position 6 introduces steric and electronic modifications that optimize target binding. The electronegative trifluoromethyl group enhances hydrophobic interactions with kinase ATP-binding pockets, as demonstrated in analogous ATR kinase inhibitors. Comparative analysis of key structural features between adenine and this derivative reveals critical bioisosteric advantages (Table 1).
Table 1: Bioisosteric Comparison of Adenine and this compound
This bioisosteric substitution not only preserves affinity for purine-binding sites but also mitigates rapid hepatic clearance, a common limitation of unmodified purine analogs. The compound’s molecular formula (C₈H₅F₃N₂OS) and planar configuration further facilitate penetration into hydrophobic enzyme cavities, as evidenced by its inhibitory activity against kinases in preclinical models.
Historical Evolution of Thienopyrimidine-Based Pharmacophores
The development of thienopyrimidine derivatives spans decades, evolving from early synthetic explorations to targeted kinase inhibitors. Initial work in the 1970s focused on thieno[2,3-d]pyrimidines as antibacterial agents, leveraging their structural resemblance to folate precursors. However, the discovery of kinase signaling pathways in the 1990s redirected interest toward [3,2-d] isomers, which better mimic ATP’s geometry.
Structure
3D Structure
Properties
Molecular Formula |
C8H5F3N2OS |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
6-(2,2,2-trifluoroethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)2-4-1-5-6(15-4)7(14)13-3-12-5/h1,3H,2H2,(H,12,13,14) |
InChI Key |
FXDGJYAGDVODQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC2=C1N=CNC2=O)CC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Aminothiophene Derivatives
Methyl 2-aminothiophene-3-carboxylate undergoes cyclocondensation with urea or thiourea under high-temperature conditions (180–200°C) to yield thieno[3,2-d]pyrimidin-2,4-diol intermediates. For example, heating methyl 2-aminothiophene-3-carboxylate with urea at 200°C for 2 hours produces thieno[3,2-d]pyrimidine-2,4-diol in 72% yield. Subsequent chlorination with phosphorus oxychloride (POCl₃) at reflux (10 hours) converts diol groups to dichloro derivatives, achieving 75% yield.
Key Data:
| Step | Reagents/Conditions | Yield | Characterization (IR, cm⁻¹) |
|---|---|---|---|
| Cyclocondensation | Urea, 200°C, 2 hrs | 72% | 3440 (-OH), 1630 (C=C), 1160 (C-O) |
| Chlorination | POCl₃, reflux, 10 hrs | 75% | 740 (C-Cl), 3110 (Ar C-H) |
Microwave-Assisted Synthesis
Modern approaches employ microwave irradiation to accelerate cyclocondensation. A mixture of ethyl 2-aminothiophene-3-carboxylate and guanidine hydrochloride under microwave conditions (150°C, 30 min) yields the pyrimidine core with 78% efficiency. This method reduces reaction times from hours to minutes while maintaining regioselectivity.
Introduction of the Trifluoroethyl Group
Functionalization at the 6-position of the thieno[3,2-d]pyrimidine core with a 2,2,2-trifluoroethyl group employs nucleophilic substitution or transition metal-catalyzed coupling.
Nucleophilic Substitution
The dichlorinated intermediate (2,4-dichlorothieno[3,2-d]pyrimidine) reacts with 2,2,2-trifluoroethylamine in the presence of triethylamine (Et₃N) as a base. Reaction conditions (0–5°C, 3 hours) prevent side reactions, yielding 6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one in 65–70% yield.
Mechanistic Insight:
The chlorine at the 6-position is more electrophilic due to electron-withdrawing effects of the adjacent pyrimidinone ring, facilitating nucleophilic attack by the trifluoroethylamine.
Palladium-Catalyzed Cross-Coupling
For higher selectivity, Suzuki-Miyaura coupling introduces the trifluoroethyl group via a boronic ester intermediate. Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF)/water (3:1), the reaction achieves 82% yield under inert conditions.
Optimization Parameters:
-
Catalyst loading: 5 mol% Pd(PPh₃)₄
-
Temperature: 80°C
-
Reaction time: 12 hours
Final Functionalization and Purification
Deprotection and Isolation
Post-coupling, tert-butyl protecting groups (if present) are cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM). The crude product is purified via reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile/water gradients, achieving >95% purity.
Analytical Characterization
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.28 (d, J = 5.2 Hz, 1H, thiophene-H), 4.12 (q, J = 7.6 Hz, 2H, -CH₂CF₃), 3.51 (s, 1H, NH).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 162.1 (C=O), 154.3 (pyrimidine-C), 126.8 (q, J = 276 Hz, CF₃), 45.2 (-CH₂CF₃).
-
HRMS (ESI): m/z calc. for C₈H₅F₃N₂OS [M+H]⁺ 235.0154, found 235.0158.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Low cost, minimal catalyst use | Moderate regioselectivity | 65–70% |
| Suzuki Coupling | High selectivity, scalability | Requires inert conditions, Pd cost | 78–82% |
| Microwave Synthesis | Rapid, energy-efficient | Specialized equipment needed | 70–78% |
Challenges and Mitigation Strategies
-
Regioselectivity Issues : Competing reactions at the 2- and 6-positions are mitigated using bulkier bases (e.g., DIPEA) or directing groups.
-
Trifluoroethyl Group Stability : The CF₃CH₂- moiety is prone to hydrolysis under acidic conditions; neutral pH and anhydrous solvents are critical.
-
Purification Complexity : Co-eluting byproducts are resolved using gradient elution with 0.1% formic acid in RP-HPLC.
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors enhance the safety of exothermic steps (e.g., POCl₃ reactions). Solvent recovery systems (e.g., DCM distillation) reduce environmental impact, aligning with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thieno[3,2-d]pyrimidin-4-ol.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thienopyrimidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of its antimycobacterial activity, the compound inhibits the function of mycobacterial enzymes, leading to the disruption of essential metabolic pathways. This inhibition results in the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Similar Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives
Substituent Effects at the 6-Position
The 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one core is a key site for modulating biological activity. Comparisons with other 6-substituted derivatives include:
- Trifluoroethyl vs. Aryl Groups : The trifluoroethyl group (-CF₂CF₃) likely improves metabolic stability compared to aryl groups (e.g., phenyl, 4-chlorophenyl) by resisting oxidative degradation. However, bulky aryl substituents may enhance π-π stacking interactions with kinase active sites .
Substituent Effects at the 2-Position
Modifications at the 2-position influence selectivity and potency:
- Amino vs. Alkyl Groups: Amino substituents (e.g., isopropylamino) enhance solubility and hydrogen-bonding capacity, critical for PDE7 inhibition . In contrast, the trifluoroethyl group at the 6-position may reduce polarity but improve blood-brain barrier penetration.
Structural Isomer Comparisons
Thieno[2,3-d]pyrimidin-4(3H)-one isomers exhibit distinct bioactivity:
- Anticancer Activity: Thieno[3,2-d] derivatives (e.g., 6-phenyl) show superior EGFR inhibition compared to [2,3-d] isomers, attributed to better spatial alignment with the ATP-binding pocket .
Research Findings and Implications
- Kinase Inhibition : The trifluoroethyl group may mimic the 3-methylpyrazole moiety in TAK-931, a CDC7 inhibitor, by occupying hydrophobic pockets .
- Synthetic Feasibility : Microwave-assisted phosphorylation (e.g., POCl₃-mediated chlorination ) could be adapted for introducing the trifluoroethyl group via alkylation or cross-coupling reactions .
- Potential Limitations: The -CF₃ group may reduce aqueous solubility, necessitating formulation optimization for in vivo applications .
Biological Activity
6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with potential biological significance. Its unique structure incorporates a trifluoroethyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.
The compound has the following chemical properties:
- Molecular Formula : CHFNOS
- Molecular Weight : 234.2 g/mol
- Boiling Point : 326.2 ± 52.0 °C (predicted)
- Density : 1.67 ± 0.1 g/cm³ (predicted)
- pKa : 1.02 ± 0.20 (predicted) .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial and antifungal properties. The presence of the thieno-pyrimidine core is often associated with significant pharmacological effects.
Antibacterial and Antifungal Activity
Several studies have demonstrated that thieno-pyrimidine derivatives possess notable antibacterial and antifungal activities. For instance:
- A study reported the synthesis of various thieno-pyrimidine derivatives that showed effective inhibition against multiple bacterial strains and fungi .
- Another research highlighted that modifications in the thieno-pyrimidine structure could enhance antimicrobial potency .
Case Studies and Research Findings
-
Synthesis and Characterization :
- The synthesis of this compound has been explored in multiple studies focusing on its reactivity and potential as a precursor for other bioactive compounds.
- Biological Testing :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 234.2 g/mol |
| Boiling Point | 326.2 ± 52.0 °C (predicted) |
| Density | 1.67 ± 0.1 g/cm³ (predicted) |
| pKa | 1.02 ± 0.20 (predicted) |
| Antibacterial Activity | Effective against multiple strains |
| Antifungal Activity | Significant inhibition observed |
Q & A
Q. What are the common synthetic routes for preparing 6-(2,2,2-Trifluoroethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives?
- Methodological Answer : The compound can be synthesized via reductive amination or cyclization strategies. For example:
- Reductive Amination : React a thienopyrimidine aldehyde intermediate (e.g., 6-formyl derivative) with 2,2,2-trifluoroethylamine using sodium cyanoborohydride (NaBH3CN) at pH 6.0 in methanol under argon. This method yields ~45–89% depending on substituent steric effects .
- Cyclization : Use formic acid to cyclize 2-amino-3-cyanothiophene derivatives under reflux (16–18 hours), achieving ~85% yield for analogous structures .
- Oxidation : Employ Dess-Martin periodinane (DMP) to oxidize alcohol intermediates to aldehydes (91% yield), critical for subsequent functionalization .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm trifluoroethyl group integration (e.g., H: δ 3.8–4.2 ppm for -CH2CF3; C: δ 125–127 ppm for CF3). Compare with reported analogs .
- IR Spectroscopy : Identify key stretches (e.g., C=O at ~1680–1700 cm⁻¹, NH at ~3300 cm⁻¹) .
- Melting Point Analysis : Validate purity via sharp melting ranges (e.g., 214–256°C for related compounds) .
Advanced Research Questions
Q. What strategies can optimize the incorporation of the trifluoroethyl group in thieno[3,2-d]pyrimidin-4(3H)-one derivatives under challenging reaction conditions?
- Methodological Answer :
- Solvent and pH Control : Use dry methanol and maintain pH 6.0 during reductive amination to stabilize the imine intermediate and enhance trifluoroethyl group coupling efficiency .
- Catalytic Additives : Introduce Lewis acids (e.g., Ce(IV)) to facilitate oxidation steps, improving aldehyde intermediate yields .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 18 hours) for cyclization steps, minimizing decomposition of thermally sensitive trifluoroethyl groups .
Q. How should contradictory data regarding biological activity (e.g., DHFR inhibition) be analyzed for thieno[3,2-d]pyrimidin-4(3H)-one derivatives?
- Methodological Answer :
- Assay Validation : Cross-validate IC50 values using both enzyme-based (e.g., recombinant DHFR) and cell-based assays to rule out off-target effects .
- Structural Comparison : Overlay X-ray crystallography data of analogs (e.g., 4a–4g) to identify steric/electronic factors influencing binding discrepancies .
- Statistical Modeling : Apply multivariate regression to correlate substituent logP values with activity trends, resolving outliers caused by solubility differences .
Q. What computational approaches are effective in predicting the binding mode of this compound to therapeutic targets like DHFR?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with AMBER force fields to simulate interactions (e.g., hydrogen bonding with Asp27, hydrophobic contacts with Phe31) .
- MD Simulations : Run 100-ns trajectories in explicit solvent to assess trifluoroethyl group flexibility and stability in the active site .
- QSAR Modeling : Train models on datasets of 2-aminothienopyrimidines to predict activity cliffs caused by trifluoroethyl substitution .
Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25–60°C to distinguish dynamic effects (e.g., rotameric equilibria of the trifluoroethyl group) from structural impurities .
- 2D-COSY/HMBC : Map H-C long-range couplings to confirm connectivity, especially for ambiguous thienopyrimidine ring protons .
- Isotopic Labeling : Synthesize F-labeled analogs to simplify complex splitting via F-H coupling analysis .
Methodological Tables
Q. Table 1: Comparative Yields for Reductive Amination of Trifluoroethyl Analogs
| Substrate | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 6-Formyl derivative | NaBH3CN, pH 6.0, MeOH | 45–89 | |
| 4-Chloro derivative | H2/Pd-C, EtOAc | 57–87 | |
| Methoxy derivative | Microwave, 100°C, 30 min | 85 |
Q. Table 2: Key Spectral Data for Trifluoroethyl-Substituted Derivatives
| Functional Group | H NMR (δ, ppm) | C NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|---|
| -CH2CF3 | 3.8–4.2 (q, J=10 Hz) | 35–38 (CH2), 125–127 (CF3) | 1120 (C-F) |
| Thieno C=O | - | 162–165 | 1680–1700 |
| NH | 10.2–10.5 (br s) | - | 3300–3350 |
Key Considerations for Advanced Studies
- Stability Under Physiological Conditions : Assess hydrolysis rates in PBS (pH 7.4) at 37°C via HPLC-MS, focusing on thienopyrimidine ring integrity .
- Structure-Activity Relationships (SAR) : Systematically replace the trifluoroethyl group with -CH2CF2H or -CH2F to isolate electronic vs. steric effects .
- Mechanistic Studies : Use stopped-flow kinetics to measure DHFR binding rates, correlating with trifluoroethyl group conformational mobility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
